![molecular formula C15H5F17O4S B14149255 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid CAS No. 271794-15-1](/img/structure/B14149255.png)
4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid
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Overview
Description
4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid is a complex organofluorine compound It is characterized by multiple trifluoromethyl groups and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid involves multiple steps, typically starting with the preparation of intermediate compounds containing trifluoromethyl groups. Radical trifluoromethylation is a common method used in the synthesis of such compounds . This process involves the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl groups, potentially leading to the formation of partially fluorinated products.
Substitution: The benzenesulfonic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The benzenesulfonic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonic acid: A simpler analog with fewer trifluoromethyl groups.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid is unique due to its multiple trifluoromethyl groups and complex structure, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
271794-15-1 |
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Molecular Formula |
C15H5F17O4S |
Molecular Weight |
604.24 g/mol |
IUPAC Name |
4-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxybenzenesulfonic acid |
InChI |
InChI=1S/C15H5F17O4S/c16-9(12(21,22)23,13(24,25)26)7(10(17,14(27,28)29)15(30,31)32)8(11(18,19)20)36-5-1-3-6(4-2-5)37(33,34)35/h1-4H,(H,33,34,35) |
InChI Key |
QGTOYUMAYUVGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
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